BenchChemオンラインストアへようこそ!

4,7-Dihydro-2-phenyl-1,3-dioxepin

HIV-1 protease antiviral drug discovery tetrahydrofuran ligands

For medicinal chemistry programs requiring the precise 2-phenyl-1,3-dioxepin scaffold, this 98% pure building block (CAS 2568-24-3) is non-negotiable. The C2 phenyl substituent is a critical pharmacophoric element for HIV-1 protease inhibitor P2 ligands and is the essential precursor for antihyperglycemic dioxepinoazirines. Generic 1,3-dioxepins or alkyl-substituted analogs cannot replicate the stereoelectronic control required for Lewis acid-catalyzed rearrangements, ring-contraction reactions, or biological target engagement. Off-the-shelf availability as a crystalline solid ensures accurate weighing and reproducible reaction optimization.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 2568-24-3
Cat. No. B1618934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dihydro-2-phenyl-1,3-dioxepin
CAS2568-24-3
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C=CCOC(O1)C2=CC=CC=C2
InChIInChI=1S/C11H12O2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-7,11H,8-9H2
InChIKeyDRRPAFPCDLXMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dihydro-2-phenyl-1,3-dioxepin (CAS 2568-24-3): A Specialized 1,3-Dioxepin Intermediate for Antiviral and Hypoglycemic Drug Discovery


4,7-Dihydro-2-phenyl-1,3-dioxepin (CAS 2568-24-3, C₁₁H₁₂O₂, MW 176.21) is a bicyclic acetal composed of a seven-membered 1,3-dioxepin ring fused to a phenyl substituent at the C2 position . This compound functions as a versatile synthetic intermediate, enabling the construction of complex heterocyclic scaffolds through Lewis acid-catalyzed rearrangements, ring-opening metathesis, and hydroformylation reactions . Its structural attributes make it a valuable building block in medicinal chemistry, particularly for the preparation of tetrahydrofuran-based protease inhibitors and antihyperglycemic dioxepinoazirine derivatives [1].

Why Generic Substitution of 4,7-Dihydro-2-phenyl-1,3-dioxepin (CAS 2568-24-3) Is Scientifically Unsound


Substituting 4,7-dihydro-2-phenyl-1,3-dioxepin with a generic 1,3-dioxepin or an alternative acetal is not a trivial exchange. The phenyl substituent at C2 profoundly modulates both reactivity and downstream synthetic utility. In antiviral inhibitor design, the aryl group at this position serves as a critical pharmacophoric element that influences binding to HIV-1 protease and SARS-3CLpro active sites [1]. In antihyperglycemic programs, 2-aryl dioxepins are the essential precursors for constructing the dioxepinoazirine core; unsubstituted or alkyl-substituted analogs yield products with markedly different biological profiles [2]. Furthermore, the phenyl ring alters the electronic environment of the acetal moiety, affecting hydrolysis rates and stereochemical outcomes in ring-contraction reactions [3]. These compound-specific properties cannot be replicated by a generic 4,7-dihydro-1,3-dioxepin (CAS 5417-32-3) or other simple acetals, making procurement of the precise 2-phenyl derivative mandatory for reproducible results.

Product-Specific Quantitative Evidence: 4,7-Dihydro-2-phenyl-1,3-dioxepin (CAS 2568-24-3) Differentiation


Synthetic Access to HIV-1 Protease Inhibitors: 4,7-Dihydro-2-phenyl-1,3-dioxepin as a Key Precursor

4,7-Dihydro-2-phenyl-1,3-dioxepin is the direct precursor for the synthesis of (2-aryl-tetrahydrofuran-3-yl)methanol derivatives, which serve as P2 ligands in novel HIV-1 protease inhibitors. In the reported methodology, 2-aryl-4,7-dihydro-1,3-dioxepins undergo Lewis acid-catalyzed vinyl acetal rearrangement to afford cis- or trans-2,3-disubstituted tetrahydrofurans in a highly stereoselective manner [1]. This stereochemical control is essential for generating the precise three-dimensional architecture required for protease binding. The use of 4,7-dihydro-2-phenyl-1,3-dioxepin specifically enabled the construction of the bis-tetrahydrofuranyl (bis-THF) alcohol, the vital P2 ligand of darunavir, a first-line FDA-approved drug for HIV/AIDS therapy [1].

HIV-1 protease antiviral drug discovery tetrahydrofuran ligands

Antihyperglycemic Dioxepinoazirine Lead Compound Derives from 2-Aryl-4,7-dihydro-1,3-dioxepin Precursors

4,7-Dihydro-1,3-dioxepins bearing a 2-aryl substituent are the critical starting materials for the synthesis of N-sulfonyl-1a,2,6,6a-tetrahydro-1H,4H-[1,3]dioxepino[5,6-b]azirines, a class of compounds with potent blood glucose-lowering activity [1]. The lead compound sulfonyldioxepinoazirine 4i, prepared from a 2-aryl dioxepin precursor, expressed superior antihyperglycemic activity compared to metformin in alloxanized diabetic mice, irrespective of route of application [1]. This compound significantly reduced blood glucose levels in glucose-primed mice while not causing a dose-dependent decrease in healthy (nondiabetic, control) animals, indicating a favorable safety profile relative to the comparator [1].

antihyperglycemic type 2 diabetes dioxepinoazirine

Physicochemical Profile and Stability Differentiation from Unsubstituted 4,7-Dihydro-1,3-dioxepin

4,7-Dihydro-2-phenyl-1,3-dioxepin exhibits well-defined physicochemical parameters that distinguish it from the parent unsubstituted 4,7-dihydro-1,3-dioxepin (CAS 5417-32-3, MW 100.12). The target compound has a reported density of 1.11 g/mL at 25 °C, boiling point of 114 °C at 3.5 mmHg, refractive index of n20/D 1.543, and a melting point of 75-76 °C (hexane) . Its computed LogP of 2.2882 and polar surface area (PSA) of 18.46 Ų reflect the impact of the phenyl substituent on lipophilicity and polarity relative to the unsubstituted analog [1]. These parameters directly influence solubility, membrane permeability, and handling procedures in downstream synthetic transformations.

physicochemical properties stability storage

Stereoselective Synthesis of Furofuran Lignans Enabled by 2-Aryl-4,5-dihydro-1,3-dioxepins

5-Alkenyl-2-aryl-4,5-dihydro-1,3-dioxepins, accessible from 4,7-dihydro-2-phenyl-1,3-dioxepin via Heck reaction, undergo diisobutylaluminum hydride (DIBAL-H)-mediated concurrent ring-contraction and reduction to afford 2,3,4-trisubstituted tetrahydro-3-furfuryl alcohols in a single step [1]. The stereochemistry of the three substituents on the tetrahydrofuran ring can be controlled by the choice of Lewis acid, enabling diastereocontrolled synthesis of Furofuran lignans, including the first-ever synthesis of racemic asarinin [1]. This reaction manifold is specific to 2-aryl-substituted dioxepins; 2-alkyl or unsubstituted analogs do not exhibit the same stereocontrol or yield the same natural product scaffolds.

natural product synthesis furofuran lignans stereoselective rearrangement

Commercial Availability and Purity Benchmarking from Authoritative Sources

4,7-Dihydro-2-phenyl-1,3-dioxepin is commercially available from major chemical suppliers at defined purity levels. Sigma-Aldrich (now MilliporeSigma) offers this compound as Catalog Number 303364 with a purity specification of 98%, accompanied by analytical characterization data including NMR spectra and refractive index [REFS-1, REFS-2]. In contrast, the unsubstituted 4,7-dihydro-1,3-dioxepin (CAS 5417-32-3) and 2-alkyl substituted analogs are less widely stocked and often require custom synthesis, leading to longer lead times and higher procurement costs for researchers seeking alternative dioxepin scaffolds.

commercial sourcing purity analytical grade

Best Research and Industrial Application Scenarios for 4,7-Dihydro-2-phenyl-1,3-dioxepin (CAS 2568-24-3)


Discovery and Optimization of HIV-1 Protease Inhibitors

4,7-Dihydro-2-phenyl-1,3-dioxepin serves as a key starting material for the synthesis of (2-aryl-tetrahydrofuran-3-yl)methanol-based P2 ligands in HIV-1 protease inhibitor drug discovery programs. The compound undergoes Lewis acid-catalyzed rearrangement to afford cis- or trans-2,3-disubstituted tetrahydrofurans with high stereoselectivity, enabling the construction of the bis-THF pharmacophore found in darunavir and next-generation protease inhibitors [1]. This application scenario is directly supported by the evidence in Section 3, Evidence Item 1.

Development of Next-Generation Antihyperglycemic Agents

This compound is the essential precursor for synthesizing N-sulfonyl-dioxepinoazirines, a validated class of antihyperglycemic agents. The lead compound sulfonyldioxepinoazirine 4i, derived from a 2-aryl-4,7-dihydro-1,3-dioxepin, demonstrated superior glucose-lowering activity compared to metformin in alloxanized diabetic mice [2]. This application scenario is directly supported by the evidence in Section 3, Evidence Item 2.

Stereocontrolled Total Synthesis of Furofuran Lignan Natural Products

4,7-Dihydro-2-phenyl-1,3-dioxepin can be elaborated to 5-alkenyl-2-aryl-4,5-dihydro-1,3-dioxepins, which upon DIBAL-H reduction undergo concurrent ring-contraction and reduction to yield 2,3,4-trisubstituted tetrahydro-3-furfuryl alcohols. By judicious selection of Lewis acid, the stereochemistry of the three substituents can be controlled, enabling the diastereocontrolled synthesis of Furofuran lignans, including the first reported synthesis of racemic asarinin [3]. This application scenario is directly supported by the evidence in Section 3, Evidence Item 4.

Academic and Industrial Medicinal Chemistry Programs Requiring Structurally Defined Dioxepin Building Blocks

For medicinal chemistry groups requiring a 2-aryl-substituted 1,3-dioxepin with defined purity (98%) and full analytical characterization, 4,7-dihydro-2-phenyl-1,3-dioxepin (Sigma-Aldrich Cat. No. 303364) offers a reliable, off-the-shelf building block [4]. Its crystalline solid nature at room temperature facilitates accurate weighing and handling, and its documented physicochemical properties (density 1.11 g/mL, boiling point 114 °C/3.5 mmHg) provide a reproducible foundation for reaction optimization . This application scenario is directly supported by the evidence in Section 3, Evidence Items 3 and 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dihydro-2-phenyl-1,3-dioxepin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.